molecular formula C8H15ClF3N B1492406 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride CAS No. 2098020-18-7

4-(3,3,3-Trifluoropropyl)piperidine hydrochloride

Cat. No. B1492406
CAS RN: 2098020-18-7
M. Wt: 217.66 g/mol
InChI Key: WBMBKAGZJXMTNM-UHFFFAOYSA-N
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Description

4-(3,3,3-Trifluoropropyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H15ClF3N and a molecular weight of 217.66 g/mol .


Molecular Structure Analysis

The InChI code for 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride is 1S/C8H14F3N.ClH/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h7,12H,1-6H2;1H . The InChI key is WBMBKAGZJXMTNM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(3,3,3-Trifluoropropyl)piperidine hydrochloride is a solid substance . The molecular weight of this compound is 217.66 g/mol . The InChI code is 1S/C8H14F3N.ClH/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h7,12H,1-6H2;1H .

Scientific Research Applications

Crystal and Molecular Structure Studies

Research on the structural aspects of related piperidine compounds provides foundational knowledge for understanding the behavior and applications of 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride. For example, the study of 4-Piperidinecarboxylic acid hydrochloride's crystal and molecular structure through X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum offers insights into its chemical conformation and interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Labeling for Metabolic Studies

The synthesis of neuroleptic agents with similar structural motifs, such as 2′-Amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C]-butyrophenone, for use in metabolic studies showcases the potential of 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride in drug development and radiopharmaceutical applications (Nakatsuka, Kawahara, & Yoshitake, 1981).

Catalysis and Organic Synthesis

The catalytic roles and synthetic utility of related compounds in organic chemistry, such as in the efficient synthesis of polyhydroquinolines and 2,3-dihydroquinazolin-4(1H)-ones using nanomagnetic reusable catalysts, indicate the versatility of piperidine derivatives in facilitating complex chemical transformations. This underscores the potential for 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride in catalyzing similar reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Medicinal Chemistry and Drug Design

Piperidine derivatives have been explored for their medicinal properties, including the development of new classes of cytotoxic and anticancer agents. This highlights the relevance of studying compounds like 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride for their potential applications in drug design and therapeutic interventions (Dimmock et al., 1998).

properties

IUPAC Name

4-(3,3,3-trifluoropropyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N.ClH/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h7,12H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMBKAGZJXMTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3,3-Trifluoropropyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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